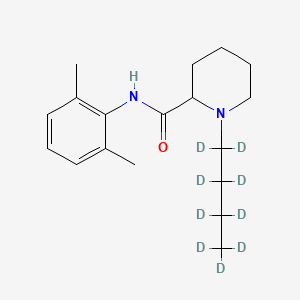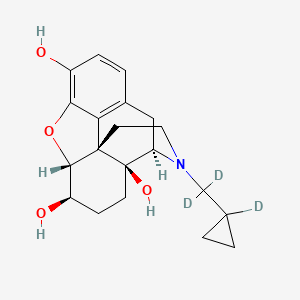
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is an important organometallic reagent, which is commonly used in organic synthesis reactions . It is a colorless to light yellow liquid and is flammable . It can slowly break down in the air .
Synthesis Analysis
Ethylene bis (4,5, 6,7-tetrahydro-1-indenyl) dimethyl zirconium can be obtained by reacting dimethyl zirconium chloride with 4,5, 6,7-tetrahydro-1-indanone in an organic solvent .Molecular Structure Analysis
The molecular formula of RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is C22H30Zr10* . The molecular weight is 385.7 .Chemical Reactions Analysis
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is commonly used in organic synthesis reactions . It can be used as catalysts, ligands, solvents, etc., and play an important role in the synthesis of organometallic compounds, coatings, plastics and other fields .Physical And Chemical Properties Analysis
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is a colorless to light yellow liquid . It is flammable and can slowly break down in the air .Wirkmechanismus
RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) is an important organometallic reagent, which is commonly used in organic synthesis reactions . It can be used as catalysts, ligands, solvents, etc., and play an important role in the synthesis of organometallic compounds, coatings, plastics and other fields .
Safety and Hazards
Zukünftige Richtungen
As an important organometallic reagent, RAC-ETHYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)DIMETHYLZIRCONIUM(IV) has a wide range of applications in the field of organic synthesis . It is expected that its application in the synthesis of organometallic compounds, coatings, plastics and other fields will continue to expand in the future .
Eigenschaften
CAS-Nummer |
132881-67-5 |
|---|---|
Molekularformel |
C22H28Zr+2 |
Molekulargewicht |
383.69 |
IUPAC-Name |
(1R)-1-methanidyl-2-[2-[(1R)-1-methanidyl-4,5,6,7-tetrahydro-1H-inden-2-yl]ethyl]-4,5,6,7-tetrahydro-1H-indene;zirconium(4+) |
InChI |
InChI=1S/C22H28.Zr/c1-15-17(13-19-7-3-5-9-21(15)19)11-12-18-14-20-8-4-6-10-22(20)16(18)2;/h13-16H,1-12H2;/q-2;+4/t15-,16-;/m1./s1 |
InChI-Schlüssel |
BFCNVERTNMBVEA-QNBGGDODSA-N |
SMILES |
[CH2-]C1C2=C(CCCC2)C=C1CCC3=CC4=C(C3[CH2-])CCCC4.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















